1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one
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Overview
Description
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. Its unique structure, which includes a thioxo group and a dithia-aza-cyclopenta ring, suggests it may have interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE likely involves multiple steps, including the formation of the dithia-aza-cyclopenta ring and the introduction of the thioxo group. Typical synthetic routes might include:
Step 1: Formation of the cyclopenta ring through cyclization reactions.
Step 2: Introduction of sulfur atoms to form the dithia structure.
Step 3: Addition of the thioxo group under specific conditions, such as using sulfurizing agents.
Step 4: Attachment of the hexan-1-one moiety through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysts: Use of catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE may undergo various types of chemical reactions, including:
Oxidation: Conversion of the thioxo group to sulfoxide or sulfone.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions on the ring structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents like dichloromethane (DCM), ethanol, or acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathways Involved: Influence on signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thioxo Compounds: Compounds containing the thioxo group.
Dithia Compounds: Compounds with sulfur atoms in their ring structure.
Aza Compounds: Compounds containing nitrogen atoms in their ring structure.
Uniqueness
1-(4,4-DIMETHYL-1-THIOXO-DITHIA-5-AZA-CYCLOPENTA(A)NAPHTHALEN-5-YL)-HEXAN-1-ONE is unique due to its combination of thioxo, dithia, and aza functionalities, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H21NOS3 |
---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-4-5-6-11-14(20)19-13-10-8-7-9-12(13)15-16(18(19,2)3)22-23-17(15)21/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
XRHRWHNIWMLQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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